BenchChemオンラインストアへようこそ!

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Medicinal Chemistry Physicochemical Property Optimization Metabolic Stability

Specifically designed for SAR deconvolution, this para-trifluoromethoxy anchor point (cLogP ~2.8–3.2) enables direct metabolic stability and target engagement comparisons with 3,4-difluoro and 3-chloro analogs. Its metabolically resistant –OCF₃ group and saturated oxane thioether linker provide a differentiated chemotype for Kv1.5 screening and DMPK sulfoxidation soft-spot mapping. Procuring all three matched series compounds from a single batch source minimizes confounding purity variables.

Molecular Formula C14H18F3NO4S2
Molecular Weight 385.42
CAS No. 2034485-21-5
Cat. No. B2633793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS2034485-21-5
Molecular FormulaC14H18F3NO4S2
Molecular Weight385.42
Structural Identifiers
SMILESC1COCCC1SCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H18F3NO4S2/c15-14(16,17)22-11-1-3-13(4-2-11)24(19,20)18-7-10-23-12-5-8-21-9-6-12/h1-4,12,18H,5-10H2
InChIKeyLWYDJBQRGOGZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034485-21-5): Structural Identity and Class Context for Research Procurement


N-[2-(Oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034485-21-5; molecular formula C₁₄H₁₈F₃NO₄S₂; MW 385.42 g/mol) is a benzenesulfonamide derivative bearing a para-trifluoromethoxy (–OCF₃) substituent on the aryl ring and an N-ethyl linker terminating in an oxan-4-yl (tetrahydropyran-4-yl) thioether moiety. The compound belongs to the broader class of aryl sulfonamides that have been explored in potassium channel modulation (particularly Kv1.5) [1] and carbonic anhydrase inhibition [2]. Its structural signature—the combination of a metabolically resistant –OCF₃ group, a flexible thioether–ethyl linker, and a saturated oxane ring—distinguishes it from simpler benzenesulfonamide scaffolds commonly used as fragment-based screening intermediates.

Why Generic Benzenesulfonamide Interchange Cannot Substitute for CAS 2034485-21-5 in Structure-Focused Research Programs


Benzenesulfonamides as a class span an enormous pharmacological space—from antibacterial dihydropteroate synthase inhibitors to carbonic anhydrase inhibitors and Kv channel modulators—with biological activity exquisitely dependent on aryl substitution pattern and N-appendage structure [1]. The 4-OCF₃ group on CAS 2034485-21-5 is not a simple bioisostere for 4-CH₃ or 4-OCH₃: it alters electron density at the sulfonamide –NH (modulating pKₐ and H-bond donor strength), substantially increases lipophilicity, and confers oxidative metabolic resistance [2]. The oxan-4-ylsulfanyl-ethyl linker introduces conformational degrees of freedom and a polar heterocycle absent in simple alkyl-linked analogs, affecting both solubility and protein-binding topography. These cumulative differences mean that procurement of a generic, unsubstituted, or differently N-functionalized benzenesulfonamide cannot reproduce the physicochemical or target-engagement profile of this specific compound.

Quantitative Differentiation Evidence: N-[2-(Oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide vs. Closest Commercial Analogs


Para-Trifluoromethoxy (–OCF₃) vs. Para-Methyl or Para-Methoxy Substitution: Lipophilicity and Electronic Modulation of the Benzenesulfonamide Core

Among benzenesulfonamides sharing the same oxan-4-ylsulfanyl-ethyl N-substituent, the 4-trifluoromethoxy-substituted compound (target) exhibits distinct lipophilicity and electronic properties compared to 4-methyl- and 4-methoxy-substituted analogs. The Hansch hydrophobic substituent constant (π) for –OCF₃ is approximately 1.04 [1], versus –OCH₃ (π ≈ –0.02) and –CH₃ (π ≈ 0.56). This translates to a predicted cLogP difference of approximately +1 log unit for the target compound relative to the 4-OCH₃ analog and approximately +0.5 log units relative to the 4-CH₃ analog, assuming identical N-substitution. Electronically, the Hammett σₚ constant for –OCF₃ (+0.35) [1] is intermediate between –OCH₃ (–0.27) and –CF₃ (+0.54), indicating a moderately electron-withdrawing character that weakens the sulfonamide N–H bond, lowering its pKₐ relative to electron-donating substituents and thereby altering H-bond donor capacity toward biological targets such as carbonic anhydrase zinc-binding sites or Kv channel pore residues. These differences are relevant for selecting compounds with defined permeability and target engagement profiles in cell-based screening cascades.

Medicinal Chemistry Physicochemical Property Optimization Metabolic Stability

Comparison with 3,4-Difluoro Analog (CAS 2034424-91-2): Divergent Pharmacological Profiles Linked to Aryl Substitution in the Oxan-4-ylsulfanyl-Ethyl Benzenesulfonamide Series

The closest commercially available structural analog is 3,4-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide (CAS 2034424-91-2), which shares the identical oxan-4-ylsulfanyl-ethyl linker and sulfonamide core but replaces the para-trifluoromethoxy group with 3,4-difluoro substitution on the benzene ring [1]. The 3,4-difluoro analog has been reported to exhibit selective inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform, with an IC₅₀ of 12 nM in enzymatic assays, along with antiproliferative activity in HCT-116 and HT-29 colorectal cancer cell lines at micromolar concentrations [1]. This activity profile is directly linked to the 3,4-difluoro substitution pattern, which positions fluorine atoms to engage the CA IX active-site lipophilic pocket while maintaining appropriate sulfonamide zinc-binding geometry. The 4-OCF₃ substitution on the target compound (CAS 2034485-21-5) presents a substantially larger, more lipophilic para-substituent (molecular volume of –OCF₃ ≈ 39.3 ų vs. –F ≈ 5.8 ų) [2], which is predicted to differentially modulate CA isoform selectivity and may redirect activity toward alternative targets such as Kv1.5 potassium channels, a recognized target class for heteroarylsulfonamides bearing –OCF₃ groups [3]. No published head-to-head comparison of the two compounds is available, and the CA IX data for the 3,4-difluoro analog cited on the vendor product page could not be independently verified in primary peer-reviewed literature as of the search date.

Target Selectivity Carbonic Anhydrase Inhibition Cancer Research

Oxan-4-ylsulfanyl-Ethyl Linker vs. Simple Alkyl or Ethoxy Linkers: Conformational Flexibility and Solubility Differentiation

The N-ethyl linker in CAS 2034485-21-5 incorporates a thioether (–S–) junction to the tetrahydropyran (oxane) ring, creating a –CH₂CH₂–S–oxane connectivity. This differs from the more common –CH₂CH₂–O– oxane (ether) linker found in many drug candidates, and from simple saturated alkyl chains (e.g., –(CH₂)₃– or –(CH₂)₄–) used in fragment libraries. The C–S–C bond angle (~99–103°) and longer C–S bond length (~1.81 Å) compared to C–O–C (~110–115°, ~1.43 Å) [1] confer greater conformational freedom and a distinct spatial trajectory for the terminal oxane ring. Computationally predicted aqueous solubility (ALOGPS 2.1 consensus model) for the target compound is approximately 12–35 μg/mL at pH 7.4, with the oxane ring oxygen contributing to hydrogen-bond acceptor capacity (HBA count = 5: two sulfonamide S=O oxygens, one oxane ring O, one thioether S, one sulfonamide N), versus HBA = 4 for the corresponding 4-methyl analog lacking the thioether-oxane moiety [2]. The thioether sulfur is a weak H-bond acceptor compared to an ether oxygen, and is also susceptible to oxidation (forming sulfoxide/sulfone metabolites) [3], which represents both a metabolic liability and a potential pro-drug design opportunity not present in the ether-linked series.

Conformational Analysis Solubility Enhancement Linker Optimization

Molecular Weight and Physicochemical Property Index Positioning Within the Oxan-4-ylsulfanyl-Ethyl Benzenesulfonamide Analog Series

Within the commercially cataloged set of oxan-4-ylsulfanyl-ethyl benzenesulfonamides, CAS 2034485-21-5 occupies a specific property niche. Compared to direct analogs listed on non-excluded chemical databases (kuujia.com, chemsrc.com), the target compound has a molecular weight of 385.42 g/mol (highest among close analogs), a calculated cLogP of approximately 2.8–3.2 (ALOGPS consensus), and contains the strongly electronegative –OCF₃ group [1]. The 3,4-difluoro analog (CAS 2034424-91-2) has a lower MW (337.4 g/mol) and predicted cLogP (~1.9–2.3), while the 3-chloro analog (CAS 2034447-58-8) has MW 347.9 g/mol and cLogP ~2.4–2.8 . These property differences place the target compound closest to the upper boundary of Lipinski's Rule of 5 space (MW < 500, cLogP < 5) and confer the highest lipophilic ligand efficiency (LLE) potential when potency is normalized by lipophilicity—an important consideration for lead optimization programs where balancing potency with ADME properties is critical. No measured LogD₇.₄ or thermodynamic solubility data are publicly available for any compound in this series.

Drug-Likeness Property Filtering Chemical Series Profiling

Procurement-Relevant Application Scenarios for N-[2-(Oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034485-21-5)


Structure–Activity Relationship (SAR) Studies Requiring Maximal Lipophilicity in the Benzenesulfonamide Series

When an SAR campaign on oxan-4-ylsulfanyl-ethyl benzenesulfonamides requires systematic exploration of aryl substituent effects on target binding and cellular permeability, CAS 2034485-21-5 serves as the high-lipophilicity anchor point (predicted cLogP ~2.8–3.2). It enables direct comparison with the 3,4-difluoro analog (CAS 2034424-91-2; cLogP ~1.9–2.3) and 3-chloro analog (CAS 2034447-58-8; cLogP ~2.4–2.8) to deconvolute contributions of lipophilicity versus electronic effects to biological activity. Procuring all three compounds from the same synthetic batch source minimizes confounding from purity or counter-ion differences. [1]

Metabolic Stability Screening of –OCF₃ vs. –F Substitution on a Common Scaffold

The –OCF₃ group is well-established in medicinal chemistry as a metabolically resistant replacement for –OCH₃ [1]. For teams evaluating oxidative metabolic stability of benzenesulfonamide leads in liver microsome or hepatocyte assays, the target compound provides a direct comparator to the 3,4-difluoro analog (CAS 2034424-91-2). The hypothesis that –OCF₃ substitution at the para position reduces CYP450-mediated O-demethylation susceptibility (relative to a hypothetical 4-OCH₃ analog) can be tested by incubating both compounds in parallel and quantifying intrinsic clearance. No such published data exist, making this a value-generating experiment for procurement. [2]

Kv1.5 Potassium Channel Blocker Discovery Leveraging Heteroarylsulfonamide Pharmacophore Knowledge

The patent literature establishes that benzenesulfonamides bearing –OCF₃ groups and heterocycle-containing N-substituents are active as Kv1.5 channel blockers (a target for atrial fibrillation) [1]. The oxan-4-yl ring in CAS 2034485-21-5 provides a saturated heterocycle with H-bond acceptor capacity, structurally analogous to the tetrahydropyran motifs explored in several Kv1.5 programs. For ion channel screening cascades using FLIPR-based thallium flux or automated patch clamp assays in Kv1.5-transfected HEK293 cells, this compound offers a differentiated chemotype relative to the more extensively explored pyridine- and quinoline-containing heteroarylsulfonamide patent space, potentially accessing novel binding interactions at the channel's extracellular pore vestibule. [1]

Thioether Oxidation Susceptibility Assessment for Pro-Drug or Metabolite Identification Studies

The thioether (–CH₂–S–oxane) linker in CAS 2034485-21-5 is a defined metabolic liability site: sulfoxidation to the sulfoxide (and further to the sulfone) by flavin-containing monooxygenases (FMOs) or CYP450s can alter both potency and PK profile [1]. For drug metabolism and pharmacokinetics (DMPK) groups, this compound provides an opportunity to study the rate and stereochemistry of thioether oxidation on a sulfonamide scaffold, using hepatocyte incubations followed by LC-MS/MS identification of S-oxide and S,S-dioxide metabolites. The resulting metabolic soft-spot map is directly relevant to deciding whether the thioether linker requires replacement (e.g., with an ether or methylene) during lead optimization, and whether the sulfoxide metabolite itself may possess pharmacological activity as a pro-drug. [1]

Quote Request

Request a Quote for N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.